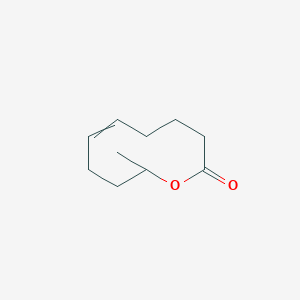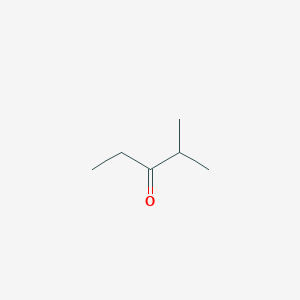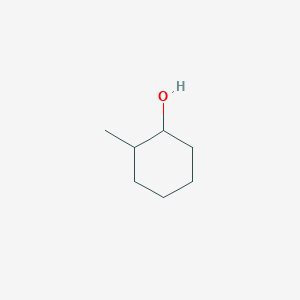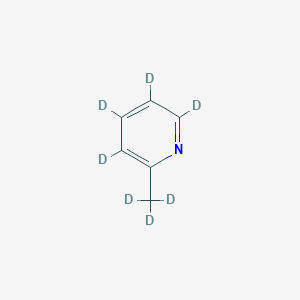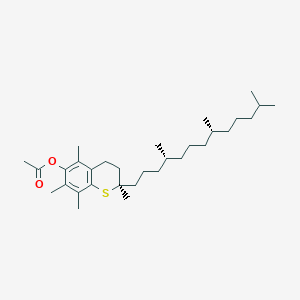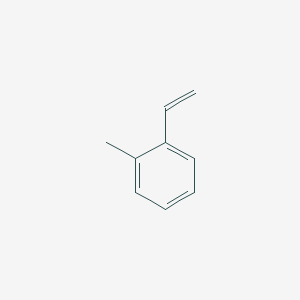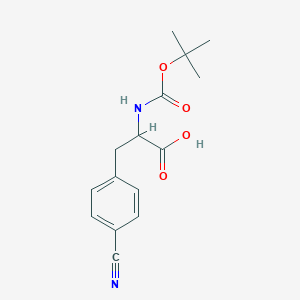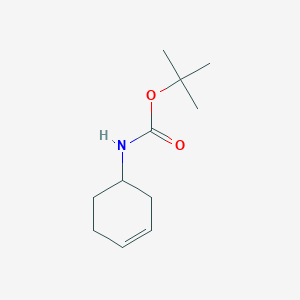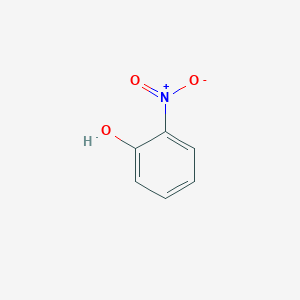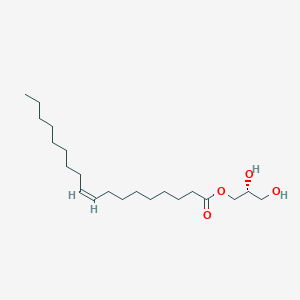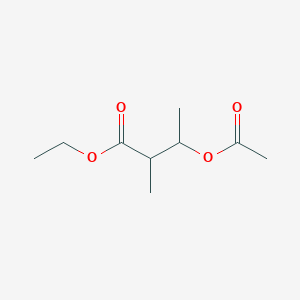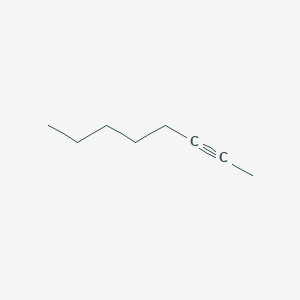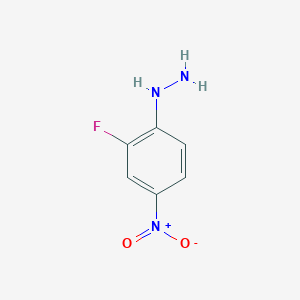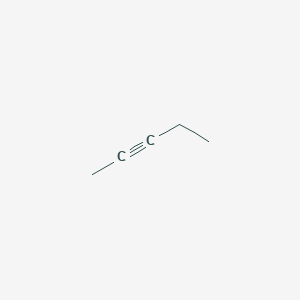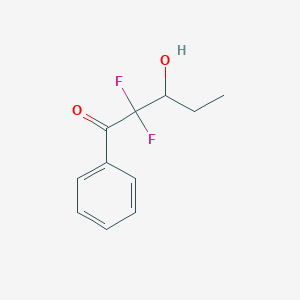
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one, also known as DHP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of chiral ketones, which are widely used in the synthesis of various pharmaceuticals and agrochemicals. DHP is a white crystalline powder that has a molecular weight of 220.21 g/mol and a melting point of 96-97°C.
Mechanism Of Action
The exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical And Physiological Effects
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been found to reduce the expression of COX-2, further supporting its anti-inflammatory activity. In addition, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been shown to modulate the activity of several neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of pain perception.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in lab experiments is its high purity and stability. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is readily available in the market and can be easily synthesized in the laboratory. Additionally, the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is highly efficient and yields high purity product, making it an ideal candidate for use in various biological assays. However, one of the limitations of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the research on 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. One of the potential areas of research is the development of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one-based anticancer drugs. Several studies have shown that 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one exhibits potent activity against several cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Another potential area of research is the investigation of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. Although the exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood, further research in this area may provide insights into the development of new drugs for the treatment of various diseases. Additionally, the potential use of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in the treatment of neurological disorders, such as epilepsy and neuropathic pain, warrants further investigation.
Synthesis Methods
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one involves the reaction of 2,2-difluoro-1,3-dimethyl-1-phenylbutan-1-one with sodium borohydride in the presence of an acid catalyst. The reaction proceeds through a reduction process, resulting in the formation of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one as the final product. This method is highly efficient and yields high purity 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess several pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit potent activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs.
properties
CAS RN |
132365-90-3 |
|---|---|
Product Name |
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one |
Molecular Formula |
C11H12F2O2 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
InChI Key |
VZWRLAHQOXBWJI-UHFFFAOYSA-N |
SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Canonical SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
synonyms |
1-Pentanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



